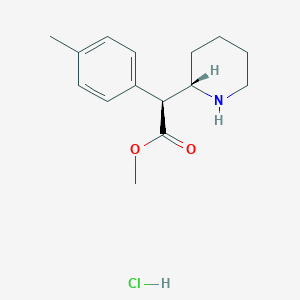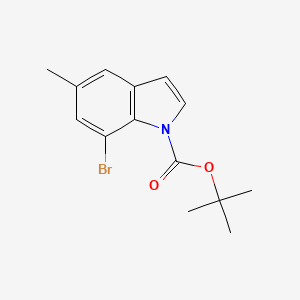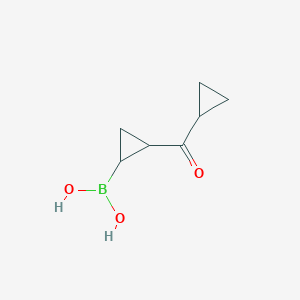
Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate: is a complex organophosphorus compound. It is characterized by the presence of both phosphonate and amino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate typically involves multi-step organic synthesis. One common method includes the reaction of 1-phenylprop-2-en-1-ol with N-methyl-1-phenylmethanamine under manganese-catalyzed conditions . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as manganese or other transition metals can enhance the efficiency of the reaction. Post-reaction purification steps, including crystallization and filtration, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: The compound has shown promise in the development of antidepressant drugs. Its structure allows it to interact with neurotransmitter systems, potentially leading to new treatments for depression .
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain. This interaction can lead to antidepressant effects by restoring the balance of neurotransmitters such as serotonin and dopamine .
Comparison with Similar Compounds
Phosphonic acids: These compounds share the phosphonate group but lack the amino functionality.
Phosphine derivatives: These compounds are similar in structure but differ in their oxidation state and reactivity.
Substituted phosphonates: These compounds have various substituents on the phosphonate group, leading to different chemical properties.
Uniqueness: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is unique due to its dual functionality, combining both phosphonate and amino groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C9H22NNaO7P2 |
|---|---|
Molecular Weight |
341.21 g/mol |
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentan-3-yl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-4-8(5-2)10(3)7-6-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
InChI Key |
PNTURXVTSKPSBS-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)N(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)



![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)







![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
